(2-ブロモ-4-メチルフェニル)メタノール

説明

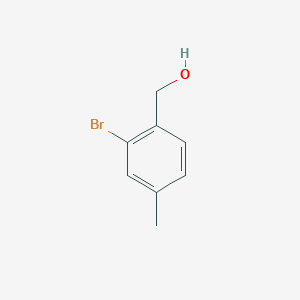

(2-Bromo-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Bromo-4-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-4-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

(2-ブロモ-4-メチルフェニル)メタノール: は、有機合成の中間体として広く使用されています。 さまざまな化学反応で置換可能な反応性の高い臭素原子により、さまざまな有機化合物を合成するための前駆体として役立ちます .

製薬業界

製薬分野では、この化合物は鎮痛剤や鎮静剤の合成に不可欠です。 その汎用性の高い反応性は、これらの医薬品を製造するための貴重な前駆体となっています .

農薬生産

この化合物は、農薬業界でも用途があります。 殺虫剤や除草剤の製造における中間体として機能する化合物を合成するために使用されます .

染料分野

(2-ブロモ-4-メチルフェニル)メタノール: は、染料や顔料の製造にも使用されます。 その分子構造により、さまざまな材料の色素を製造する中間体として使用できます .

材料科学

材料科学では、この化合物はシリコーンゴムの溶媒として使用され、プラスチック、塗料、エナメルなどの着色剤として機能します .

先進電池科学

この化合物は、より効率的なエネルギー貯蔵システムを構築するための潜在的な用途について、先進電池科学でも研究されています .

作用機序

Target of Action

Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

It is known that brominated aromatic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests that it could influence pathways involving aromatic compounds .

Result of Action

Its potential to react with proteins or enzymes suggests that it could alter their function, leading to downstream effects on cellular processes .

生物活性

(2-Bromo-4-methylphenyl)methanol, with the chemical formula and a molecular weight of 201.06 g/mol, is an organic compound characterized by a bromine atom at the 2-position of a methyl-substituted phenyl ring and a hydroxymethyl group. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of (2-Bromo-4-methylphenyl)methanol can be achieved through several methods, typically involving bromination of 4-methylphenol or related derivatives. The general reaction pathway includes:

- Bromination : Reacting 4-methylphenol with bromine in an appropriate solvent.

- Reduction : Reducing the resulting brominated compound to obtain (2-Bromo-4-methylphenyl)methanol.

Antimicrobial Properties

(2-Bromo-4-methylphenyl)methanol exhibits significant antimicrobial activity against various bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective against |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation in various biological models, which may be attributed to its ability to inhibit pro-inflammatory cytokines.

Anticancer Activity

Recent studies have indicated that (2-Bromo-4-methylphenyl)methanol possesses anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines, including pancreatic and breast cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Pancreatic cancer | 25 |

| Breast cancer | 30 |

The biological activity of (2-Bromo-4-methylphenyl)methanol is influenced by its molecular structure. The presence of the bromine atom enhances its reactivity, allowing it to interact with various biological targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with biomolecules, further influencing its biological effects.

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated phenols, including (2-Bromo-4-methylphenyl)methanol. Results indicated a significant reduction in bacterial growth compared to control groups .

- Anti-inflammatory Research : A recent investigation demonstrated that (2-Bromo-4-methylphenyl)methanol reduced levels of TNF-alpha in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

- Anticancer Investigation : In vitro tests conducted on pancreatic cancer cells showed that treatment with (2-Bromo-4-methylphenyl)methanol led to increased apoptosis rates and decreased cell viability .

特性

IUPAC Name |

(2-bromo-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJNCYHWPIQECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728972 | |

| Record name | (2-Bromo-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-53-3 | |

| Record name | 2-Bromo-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。